molecular formula C17H18N2O B1272776 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol CAS No. 121356-81-8

3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

Cat. No.: B1272776
CAS No.: 121356-81-8
M. Wt: 266.34 g/mol
InChI Key: VKBZBWPMGQXAGU-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(1-benzylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBZBWPMGQXAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386790
Record name 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121356-81-8
Record name 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Biological Activity

3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is a benzimidazole derivative with the molecular formula C17H18N2O. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 1-benzyl-1H-benzimidazole with a suitable aldehyde or ketone, followed by reduction processes. A common method includes reacting 1-benzyl-1H-benzimidazole with 3-chloropropanol in the presence of a base such as potassium carbonate, followed by reduction using sodium borohydride to yield the desired alcohol.

The precise mechanism of action for this compound is not fully elucidated; however, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • DNA Intercalation : It has been suggested that the compound can intercalate into DNA, potentially disrupting its structural integrity and function.
  • Receptor Binding : Interaction with specific receptors may modulate their activity, impacting various biological responses.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens were reported as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been explored in various studies. For instance, a recent investigation highlighted that this compound demonstrated cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The IC50 values were determined as follows:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results indicate promising anticancer properties, warranting further exploration into its mechanisms and therapeutic applications .

Case Studies

A notable case study involved the evaluation of the compound's effects on neurodegenerative diseases. In vitro assays revealed that it could inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. The inhibition was quantified with an IC50 value of approximately 25 nM, suggesting strong potential for therapeutic applications in conditions like Parkinson's disease .

Q & A

Q. What are the common synthetic routes for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, and how can reaction conditions be optimized for yield?

The compound is synthesized via condensation reactions. For example, a base-mediated (e.g., 10% NaOH) condensation between 2-acetyl benzimidazole derivatives and aldehydes in ethanol/water mixtures is effective. Stirring duration (6–8 hours) and stoichiometric control of reactants are critical for yield optimization . Mannich base derivatives can also be prepared by reacting intermediates with formaldehyde and amines under reflux in ethanol, followed by recrystallization .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 500 MHz 1H^1H) in deuterated solvents (CDCl3_3) resolve aromatic protons, benzyl groups, and hydroxyl signals. Key peaks include δ ~4.5 ppm for the propanol -CH2_2- group and δ ~7.5–8.5 ppm for benzimidazole protons .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 295.14 for C17_{17}H18_{18}N2_2O).
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to validate purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives like this compound?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, the benzyl group’s orientation and hydrogen bonding between the hydroxyl group and adjacent heteroatoms can be visualized. Data-to-parameter ratios >13 and R-factors <0.05 ensure reliability .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial studies).
  • Structural Analog Comparison : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the benzyl ring) to explain variability in antitumor or antitubercular activity .
  • Control Experiments : Replicate studies with identical cell lines (e.g., MCF-7 for cytotoxicity) and solvent systems to isolate compound-specific effects .

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enoyl reductase). Key interactions include π-π stacking between benzimidazole and aromatic residues, and hydrogen bonding via the propanol hydroxyl group .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to design derivatives with enhanced potency .

Q. What challenges arise in achieving regioselectivity during functionalization of the benzimidazole core?

  • Electrophilic Substitution : The 5- and 6-positions of benzimidazole are more reactive. Directed ortho-metalation or protecting group strategies (e.g., N-benzylation) can steer reactions to desired positions .
  • Catalytic Control : Palladium-catalyzed cross-couplings (Suzuki-Miyaura) with aryl boronic acids require careful ligand selection (e.g., SPhos) to avoid byproducts .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize pH for condensation (pH 10–12) to minimize side reactions .
  • Crystallography Challenges : Crystallize the compound in polar solvents (e.g., DMSO/water) to enhance crystal quality. Twinning or low-resolution data may require iterative SHELXL refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

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